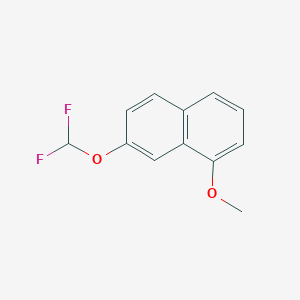

2-(Difluoromethoxy)-8-methoxynaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

7-(difluoromethoxy)-1-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O2/c1-15-11-4-2-3-8-5-6-9(7-10(8)11)16-12(13)14/h2-7,12H,1H3 |

InChI Key |

GROIODYMOKEMDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)OC(F)F |

Origin of Product |

United States |

Difluorocarbene Insertion:a Common and Well Established Method Involves the Generation of Difluorocarbene :cf₂ As a Key Intermediate, Which is then Trapped by a Nucleophilic Phenoxide or Naphthoxide .orgsyn.orgnih.gov

Generation of :CF₂: Difluorocarbene can be produced from various stable precursors. Examples include the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na) orgsyn.org or the base-induced decomposition of S-(difluoromethyl)sulfonium salts. sci-hub.sersc.org

Mechanism: The reaction begins with the deprotonation of the phenol (B47542)/naphthol by a base (e.g., KOH, LiOH) to form the more nucleophilic phenoxide/naphthoxide anion. This anion then attacks the electrophilic difluorocarbene. Subsequent protonation of the resulting intermediate yields the final aryl difluoromethyl ether. orgsyn.orgbeilstein-journals.org Mechanistic studies suggest this pathway can involve a five-membered transition state, sometimes with the participation of water molecules. rsc.org

Radical Pathways Via Photoredox Catalysis:visible Light Photoredox Catalysis Has Enabled Alternative, Milder Pathways for Difluoromethoxylation That Proceed Via Radical Intermediates.

Difluoromethyl Radical (•CF₂H) Generation: Reagents such as sodium difluoromethanesulfinate (CF₂HSO₂Na) can generate a difluoromethyl radical upon single electron transfer (SET) with an excited photocatalyst. nih.gov This radical can then engage in C-H functionalization of heteroarenes.

Difluoromethoxyl Radical (•OCF₂H) Generation: More directly, specialized reagents have been developed to generate the difluoromethoxyl radical (•OCF₂H) under photocatalytic conditions. rsc.org This electrophilic radical can then add to electron-rich arenes. The reaction is initiated by the photoexcited catalyst reducing the reagent, which then fragments to release the •OCF₂H radical. This radical adds to the aromatic ring, and subsequent oxidation and deprotonation restore aromaticity to yield the product. rsc.org

Photocatalytic Difluorocarbene Generation: Another photoredox approach uses reagents like bromodifluoroacetic acid (BrCF₂CO₂H). Here, the excited photocatalyst is quenched by the reagent, leading to the eventual formation of difluorocarbene, which then reacts with phenols as described in the first pathway. nih.gov

These distinct mechanisms offer different advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Influence of Reaction Conditions on Product Selectivity and Yield

Reaction conditions play a critical role in controlling the outcome of synthetic transformations, influencing both the yield of the desired product and the selectivity between different possible isomers or reaction pathways. rsc.orgresearchgate.net

Temperature: Temperature can have a profound effect on regioselectivity, particularly in reactions under thermodynamic control. A classic example in naphthalene (B1677914) chemistry is sulfonation, where reaction at 80°C yields the kinetically favored 1-naphthalenesulfonic acid, while reaction at 160°C yields the thermodynamically more stable 2-naphthalenesulfonic acid. wordpress.com This is due to the reversibility of the reaction and the greater steric strain in the 1-isomer. cutm.ac.in In difluoromethylation, temperature can also be used to control the degree of substitution, with lower temperatures favoring mono-difluoromethylation over bis-difluoromethylation. rsc.org Lowering the reaction temperature can also substantially improve both yield and diastereoselectivity in nucleophilic addition reactions. cas.cn

Base and Solvent: The choice of base is crucial in difluorocarbene-based difluoromethoxylations. The reaction requires the formation of a phenoxide, but the stability and reactivity of the carbene precursor are also base-dependent. Studies have shown that phenoxides (ArO⁻) are more reactive nucleophiles for trapping difluorocarbene than aliphatic alcohols (ROH) or aliphatic alkoxides (RO⁻). sci-hub.se In some nucleophilic difluoromethylation reactions, the combination of a specific base (e.g., KHMDS) and solvent (e.g., THF) was found to be optimal for achieving high yield and diastereoselectivity, indicating that the alkali metal counterion is involved in the transition state. cas.cn

Catalyst and Ligands: In transition metal-catalyzed reactions, the catalyst system is paramount. For palladium-catalyzed difluoromethylation of aryl halides, the choice of palladium precursor (e.g., Pd(dba)₂) and phosphine (B1218219) ligand (e.g., BrettPhos) is critical for achieving good performance with specific substrates. rsc.org Similarly, in nickel-catalyzed cross-coupling, the optimal combination of phosphine and nitrogen ligands can be highly substrate-dependent, often requiring high-throughput screening for optimization. rsc.org

The table below provides examples of how reaction conditions influence the outcome of difluoromethoxylation and related reactions.

| Reaction Type | Condition Varied | Observation | Reference |

|---|---|---|---|

| Naphthalene Sulfonation | Temperature | 80°C favors kinetic 1-isomer; 160°C favors thermodynamic 2-isomer. | wordpress.com |

| Nucleophilic Difluoromethylation | Base | KHMDS provided higher yield and diastereoselectivity than nBuLi, LiHMDS, or NaHMDS. | cas.cn |

| Nucleophilic Difluoromethylation | Temperature | Lowering temperature from -78°C to -98°C improved yield from 67% to 82% and dr from 90:10 to 93:7. | cas.cn |

| Pd-catalyzed Difluoromethylation | Catalyst/Ligand | Optimal catalyst systems (e.g., Pd(dba)₂/BrettPhos) were identified for electron-neutral and electron-rich substrates. | rsc.org |

| Phenol (B47542) Difluoromethylation | Base (Chemoselectivity) | Using KOH favored difluoromethylation at the phenol oxygen over an aliphatic alcohol in the same molecule. | rsc.org |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. The analysis of ¹H, ¹⁹F, and ¹³C NMR spectra would provide a complete picture of the atomic connectivity and electronic environment of 2-(Difluoromethoxy)-8-methoxynaphthalene.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is expected to provide key information about the proton environments within the molecule. The most characteristic signal would be from the proton of the difluoromethoxy (-OCHF₂) group. This proton is coupled to two equivalent fluorine atoms, which would split its signal into a triplet. The aromatic region would display a complex pattern of signals corresponding to the six protons on the naphthalene (B1677914) ring system. The methoxy (B1213986) group (-OCH₃) protons would appear as a distinct singlet, typically in the upfield region of the aromatic signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthalene-H | 7.0 - 8.0 | Multiplet (m) | - |

| -OCHF₂ | 6.5 - 7.5 | Triplet (t) | JH-F ≈ 70-75 Hz |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethoxy Identification

¹⁹F NMR is a powerful technique for identifying and characterizing fluorine-containing compounds. For this compound, the spectrum would be expected to show a single signal for the two chemically equivalent fluorine atoms of the difluoromethoxy group. This signal would be split into a doublet due to coupling with the single adjacent proton. The chemical shift of this doublet is characteristic of difluoromethoxy groups attached to an aromatic ring. rsc.org

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on data for analogous aryl difluoromethoxy ethers. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the difluoromethoxy group is particularly diagnostic, appearing as a triplet due to one-bond coupling with the two fluorine atoms. rsc.org The methoxy carbon will appear as a singlet. The ten carbon atoms of the naphthalene ring will give rise to a series of signals in the aromatic region of the spectrum, with their precise chemical shifts influenced by the positions of the two different ether substituents.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthalene-C | 105 - 158 | Singlet (s) | - |

| -OC HF₂ | 113 - 118 | Triplet (t) | ¹JC-F ≈ 250-260 Hz |

Note: Predicted values are based on typical chemical shifts for substituted naphthalenes and aryl difluoromethoxy ethers. rsc.orgmdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported, we can predict key structural features.

Conformational Analysis of the Difluoromethoxy Group

The difluoromethoxy group is flexible, and its preferred conformation relative to the naphthalene ring is determined by a balance of steric and electronic effects. The C-O-C-H dihedral angle will dictate the orientation of the C-H and C-F bonds. Studies on analogous aromatic ethers suggest that the group may adopt a conformation where the C-H bond is either in the plane of the aromatic ring or perpendicular to it to minimize steric hindrance with adjacent protons on the naphthalene ring. nih.govsemanticscholar.org

Intermolecular Interactions in Crystal Packing

In the solid state, molecules of this compound would be expected to pack in a way that maximizes stabilizing intermolecular interactions. Potential interactions include:

π-π Stacking: The planar naphthalene ring systems are likely to engage in π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds. rsc.orgrsc.org

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the acidic protons of the naphthalene ring or the difluoromethoxy group and the oxygen or fluorine atoms as acceptors could play a significant role in the crystal packing. nih.govresearchgate.net

These interactions collectively dictate the final crystal structure, influencing properties such as melting point and solubility. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into the stability of its various structural components.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound is expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through the cleavage of the ether bonds, as these are typically the more labile sites in the molecule. The loss of the difluoromethoxy group (-OCHF₂) or the methoxy group (-OCH₃) would result in significant fragment ions. The stability of the naphthalene ring system would lead to it being a prominent feature in the spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) |

| [M]⁺ | C₁₂H₁₀F₂O₂ | 224.06 |

| [M - OCHF₂]⁺ | C₁₁H₉O | 157.06 |

| [M - OCH₃]⁺ | C₁₁H₇F₂O | 197.04 |

| [C₁₀H₇]⁺ | Naphthyl cation | 127.05 |

Note: This data is predictive and based on common fragmentation patterns for similar aromatic ethers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic naphthalene core, the C-O ether linkages, and the unique C-F bonds of the difluoromethoxy group.

The presence of the aromatic naphthalene ring would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether functional groups (both methoxy and difluoromethoxy) would exhibit C-O stretching bands in the region of 1250-1000 cm⁻¹. A key feature for this specific molecule would be the strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethoxy group, which are expected in the 1100-1000 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| Aryl Ether (C-O) | Stretch | 1270-1230 (asymmetric), 1050-1010 (symmetric) |

| Alkyl C-H (in -OCH₃) | Stretch | 2960-2850 |

| C-F (in -OCHF₂) | Stretch | 1100-1000 |

Note: This data is predictive and based on characteristic absorption frequencies for the specified functional groups.

Due to a lack of publicly available scientific literature and computational data specifically for the compound "this compound," it is not possible to generate a detailed article covering the requested topics of Computational Chemistry and Theoretical Investigations.

Extensive searches for scholarly articles, databases, and research publications have yielded no specific studies on the quantum mechanical calculations (DFT, HOMO-LUMO analysis), molecular dynamics simulations, prediction of molecular reactivity, or mechanistic modeling related to "this compound."

Therefore, the creation of an accurate and verifiable article that adheres to the strict content requirements of the prompt is not feasible at this time.

Computational Chemistry and Theoretical Investigations

Mechanistic Modeling of Chemical Reactions

Role of Aromaticity and Hyperconjugation in Reaction Energetics

The naphthalene (B1677914) core of 2-(difluoromethoxy)-8-methoxynaphthalene provides a foundation of aromaticity, characterized by a cyclic, planar structure with 10 π-electrons conforming to Hückel's rule. This inherent aromaticity contributes significantly to the molecule's thermodynamic stability. However, the energetic landscape of its reactions is substantially modulated by the electronic effects of its substituents: the 2-difluoromethoxy group and the 8-methoxy group.

The difluoromethoxy (–OCF₂H) group, due to the high electronegativity of the fluorine atoms, acts as a moderate electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). This electronic pull can influence the aromaticity of the naphthalene system. Computational studies on substituted naphthalenes have shown that electron-withdrawing groups can decrease the aromaticity of the ring system to which they are attached, which in turn affects the energetics of reactions such as electrophilic aromatic substitution. The reduced electron density in the ring system generally leads to a higher activation energy for reactions with electrophiles.

Conversely, the methoxy (B1213986) (–OCH₃) group at the 8-position is a strong electron-donating group through resonance (+R effect), where the lone pairs on the oxygen atom can delocalize into the naphthalene π-system. This effect increases the electron density of the aromatic rings, which would typically lower the activation energy for electrophilic attack. The interplay between the electron-withdrawing difluoromethoxy group and the electron-donating methoxy group creates a complex electronic environment within the molecule, influencing the regioselectivity and energetics of its chemical reactions.

| Substituent Group | Position | Primary Electronic Effect | Influence on Naphthalene Ring | Anticipated Impact on Reaction Energetics (Electrophilic Attack) |

| Difluoromethoxy (–OCF₂H) | 2 | Strong Inductive Withdrawal (-I) | Decreases electron density | Increases activation energy |

| Methoxy (–OCH₃) | 8 | Strong Resonance Donation (+R) | Increases electron density | Decreases activation energy |

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, physical properties, and biological interactions of molecules. For this compound, a computational analysis would reveal a landscape of interactions including hydrogen bonding and dipole-dipole forces, which can be visualized using techniques based on electron density and its derivatives.

A significant feature of the 2-(difluoromethoxy) group is its capacity to act as a "lipophilic hydrogen bond donor". The C-H bond in the –OCF₂H moiety is polarized due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. This polarization imparts a partial positive charge on the hydrogen atom, enabling it to form unconventional hydrogen bonds with suitable acceptor atoms like oxygen or nitrogen. Computational studies and experimental data on similar molecules have quantified this hydrogen bond donating ability, showing it to be comparable to that of thiophenols or anilines, although weaker than conventional donors like hydroxyl groups.

The oxygen atom of the 8-methoxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. Therefore, in condensed phases or in the presence of other molecules with hydrogen bond donors, this site could be a significant point of intermolecular interaction. The interplay of the donor capacity of the difluoromethoxy group and the acceptor capacity of the methoxy group is a key feature of the molecule's non-covalent interaction profile.

| Interaction Site | Type of Hydrogen Bonding Role | Description | Relative Strength |

| C-H of –OCF₂H | Donor | The polarized C-H bond can interact with electron-rich atoms (e.g., O, N) on other molecules. | Weaker than conventional O-H or N-H donors, but significant. |

| O of –OCH₃ | Acceptor | The lone pairs on the methoxy oxygen can accept a hydrogen atom from a donor group. | Typical for ether oxygen. |

The distinct electronic nature of the two substituents in this compound results in a significant permanent molecular dipole moment. The methoxy group is electron-donating, creating a partial negative charge density in its vicinity and influencing the π-system, while the difluoromethoxy group is strongly electron-withdrawing. This charge separation across the rigid naphthalene scaffold establishes a strong dipole. For comparison, the dipole moment of anisole (methoxybenzene) is approximately 1.25-1.38 D. Given the opposing and stronger electronic effects in the target molecule, a larger molecular dipole moment can be anticipated.

This permanent dipole moment is the basis for dipole-dipole interactions, which are significant orientation-dependent forces between polar molecules. In a solid or liquid state, molecules of this compound would tend to align themselves to maximize the favorable interactions between the positive end of one molecule's dipole and the negative end of another's. These interactions would contribute substantially to the compound's physical properties, such as its boiling point and solubility.

Computational Prediction of Binding Affinity and Molecular Interactions

Predicting the binding affinity of a ligand to a biological target, such as a protein, is a central goal of computational drug discovery. For this compound, computational methods like molecular docking and free energy calculations could be employed to predict its binding mode and affinity to a given receptor.

The accuracy of such predictions relies on the force field's ability to correctly model the specific molecular interactions between the ligand and the protein. Based on the analysis of its chemical structure, the key interactions for this compound would be:

Hydrogen Bonding: The unconventional hydrogen bond donating capability of the difluoromethoxy group's C-H could be a critical interaction with hydrogen bond acceptors (e.g., backbone carbonyls, carboxylate side chains) in a protein's binding site. The methoxy group's oxygen could also act as a hydrogen bond acceptor.

π-Stacking/π-Cation Interactions: The electron-rich naphthalene core can engage in π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrophobic Interactions: The naphthalene system provides a large hydrophobic surface that can interact favorably with nonpolar residues in the protein.

Dipole-Dipole and Electrostatic Interactions: The molecule's significant dipole moment would lead to strong electrostatic interactions with polar residues or charged groups within the binding site.

Quantitative Structure-Activity Relationship (QSAR) studies on related 2-arylnaphthalenes have indicated that substituents on the naphthalene core, particularly at the 8-position, can be crucial for determining binding affinity and selectivity for different receptors. Computational models, including deep learning and machine learning approaches, integrate these various features to build predictive models of binding affinity. An accurate computational model for this compound would need to effectively parameterize the unique hydrogen-bonding and electrostatic properties conferred by its two distinct substituents.

| Interaction Type | Relevant Molecular Feature | Potential Interacting Partner in a Protein |

| Hydrogen Bond (Donor) | Polarized C-H of the –OCF₂H group | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl |

| Hydrogen Bond (Acceptor) | Oxygen of the –OCH₃ group | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine |

| π-Stacking | Naphthalene aromatic system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Naphthalene rings | Alanine, Valine, Leucine, Isoleucine, Methionine |

| Dipole-Dipole/Electrostatic | Molecular dipole from substituents | Polar or charged amino acid residues |

Based on a thorough review of available scientific literature, there is no information regarding the mechanistic studies of molecular and biochemical interactions for the specific compound “this compound.” Research detailing enzyme inhibition, receptor binding, or modulation of cellular pathways for this particular chemical entity is not present in the public domain.

The specific mechanisms of action mentioned in the query, such as steroid sulfatase inhibition and interference with tubulin polymerization, are well-documented for a different class of compounds, namely 2-difluoromethoxy-substituted estratriene sulfamates. These steroidal derivatives have been investigated for their potential as anti-cancer agents, and their interactions with molecular targets like steroid sulfatase and tubulin have been characterized.

However, as per the strict instructions to focus solely on "this compound," no data could be retrieved to populate the requested article outline. Information on the biological activity of this specific naphthalene derivative is currently unavailable.

Mechanistic Studies of Molecular and Biochemical Interactions

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

The biological activity of a molecule is intrinsically linked to its chemical structure. For 2-(Difluoromethoxy)-8-methoxynaphthalene, the arrangement and nature of its substituent groups on the naphthalene (B1677914) scaffold are critical in defining its interactions with biological targets. SAR studies for naphthalene derivatives often focus on how modifications to the ring system and its substituents alter biological efficacy.

In the broader context of naphthalene-based compounds, SAR investigations have revealed that the introduction of specific moieties can significantly modulate their therapeutic properties, including anticancer and antimicrobial activities. For instance, in a series of phenstatin (B1242451) analogues, replacing a substituted phenyl ring with a 2-naphthyl moiety was found to be a beneficial modification. Furthermore, the presence and orientation of methoxy (B1213986) groups on associated phenyl rings are crucial for their activity as tubulin polymerization inhibitors. nih.gov While direct SAR studies on this compound are not extensively documented in publicly available literature, principles from related naphthalene derivatives can be extrapolated. The unique combination of a difluoromethoxy group at the 2-position and a methoxy group at the 8-position suggests a nuanced electronic and steric profile that likely dictates its specific biological interactions.

The difluoromethoxy (-OCF₂H) group is a key feature of this compound that significantly influences its molecular recognition properties. This group imparts a unique combination of electronic and steric effects that are increasingly utilized in drug design.

Electronic Properties: The difluoromethoxy group is considered a moderately electron-withdrawing substituent. nuph.edu.uanuph.edu.ua This is due to the strong inductive effect of the two fluorine atoms, which pulls electron density away from the naphthalene ring. numberanalytics.com This electron-withdrawing nature can influence the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to molecular recognition by biological macromolecules. nih.gov The modification of the electronic landscape of the naphthalene core can alter its affinity for protein binding sites.

Recent studies on aromatic compounds containing a difluoro(methoxy)methyl fragment have determined its Hammett constants, providing a quantitative measure of its electronic influence. These studies confirm that the CF₂OCH₃ group acts as a moderate electron acceptor through both inductive (σI) and resonance (σR) effects. nuph.edu.ua

Steric and Conformational Effects: The difluoromethoxy group also has a distinct steric profile. While fluorine is relatively small, the -OCF₂H group is bulkier than a simple methoxy group. Its presence can influence the preferred conformation of the molecule and how it fits into a binding pocket. The orientation of the difluoromethoxy group relative to the naphthalene ring can create specific steric constraints that may either enhance or hinder binding to a target protein. nih.gov

The table below summarizes the key properties of the difluoromethoxy group relevant to molecular recognition.

| Property | Description | Implication for Molecular Recognition |

| Electronic Effect | Moderately electron-withdrawing | Modulates the electrostatic potential of the naphthalene ring, influencing interactions with polar residues in a binding site. |

| Hydrogen Bonding | The hydrogen atom can act as a weak hydrogen bond donor. | May form specific hydrogen bonds with acceptor groups in a biological target, contributing to binding affinity and selectivity. |

| Lipophilicity | Increases lipophilicity compared to a hydroxyl or methoxy group. | Can enhance membrane permeability and hydrophobic interactions within a binding pocket. |

| Metabolic Stability | The C-F bonds are strong, making the group resistant to metabolic degradation. | Can lead to a longer biological half-life of the compound. |

| Steric Profile | Possesses a unique size and shape. | Influences the conformational preferences of the molecule and its steric fit within a receptor's binding site. |

The specific placement of the difluoromethoxy and methoxy groups at the 2- and 8-positions of the naphthalene ring is critical in defining the molecule's interaction profile. The spatial relationship between these two groups creates a distinct chemical environment on the naphthalene scaffold.

The interaction profile of this compound can be compared to other hypothetical or known positional isomers to highlight the importance of the 2,8-substitution pattern. The table below illustrates how different substitution patterns could lead to different interaction profiles.

| Isomer | Potential Interaction Profile Differences from 2,8-isomer |

| 1,5-isomer | Substituents are on opposite ends of the molecule, leading to a more symmetric distribution of electronic and steric features. This could result in binding to different types of protein pockets. |

| 1,4-isomer | Both substituents are on the same ring, which could lead to stronger intramolecular electronic interactions and a more polarized naphthalene system. |

| 2,6-isomer | Similar to the 1,5-isomer, this arrangement provides a more symmetrical structure, potentially leading to different binding modes compared to the 2,8-isomer. |

| 2,7-isomer | Another arrangement with substituents on opposite rings, which would present a different three-dimensional shape and pattern of potential interaction points to a biological target. |

Biomimetic Reaction Studies involving Naphthalene Derivatives

Biomimetic chemistry seeks to mimic natural biological processes using synthetic systems. In the context of naphthalene derivatives, biomimetic studies often focus on oxidation reactions that are analogous to those carried out by enzymes such as cytochrome P450 and naphthalene dioxygenases (NDOs). acs.org These enzymes play a crucial role in the metabolism of aromatic compounds.

Recent research has explored the dearomative syn-dihydroxylation of naphthalenes using biomimetic iron catalysts. acs.orgnih.gov This type of reaction introduces hydroxyl groups onto the naphthalene ring, transforming the planar aromatic system into a three-dimensional structure. The susceptibility of a substituted naphthalene to such biomimetic oxidation depends on the electronic nature of its substituents. Electron-donating groups generally activate the ring towards oxidation, while electron-withdrawing groups can deactivate it.

Given that the methoxy group (-OCH₃) is electron-donating and the difluoromethoxy group (-OCF₂H) is moderately electron-withdrawing, their combined effect on the reactivity of the naphthalene core in this compound in a biomimetic oxidation system would be complex. The methoxy group would likely direct oxidation to the ring it is attached to, while the difluoromethoxy group would have a deactivating effect on its ring. The interplay of these electronic influences would determine the regioselectivity and rate of the biomimetic reaction.

The table below outlines a hypothetical biomimetic oxidation of this compound based on known reactions of other naphthalene derivatives.

| Reaction Type | Catalyst System | Potential Products | Mechanistic Considerations |

| Biomimetic Dihydroxylation | Iron-based catalyst with H₂O₂ | Dihydroxylated naphthalene derivatives | The reaction would likely proceed via a high-valent iron-oxo intermediate, mimicking the action of dioxygenase enzymes. The regioselectivity would be influenced by the electronic effects of the methoxy and difluoromethoxy groups. |

| Biomimetic Oxidation | Cytochrome P450 mimic (e.g., metalloporphyrin) | Epoxides, phenols, or quinones | The reaction would likely involve an initial epoxidation of one of the double bonds in the naphthalene ring, followed by rearrangement to form phenols or further oxidation to quinones. |

These biomimetic studies are crucial for understanding the potential metabolic pathways of this compound and for generating novel derivatives with potentially interesting biological activities.

Applications in Advanced Materials and Chemical Biology

Role as Chemical Biology Research Tools

Probes for Studying Fluorinated Compound Interactions

No specific research is available describing the use of 2-(Difluoromethoxy)-8-methoxynaphthalene as a probe for studying the interactions of fluorinated compounds.

Tools for Investigating Molecular Recognition Processes

There is no available data on the application of this compound as a tool for investigating molecular recognition processes.

Contributions to Advanced Materials Science

Development of Specialty Chemicals and Functional Materials

Information regarding the role of this compound in the development of specialty chemicals and functional materials is not present in the available literature.

Integration into Polymer Systems (e.g., Polynaphthalimides)

There are no research findings that indicate the integration of this compound into polymer systems such as polynaphthalimides.

Potential in Organic Electronics (e.g., Organic Field-Effect Transistors)

The potential use of this compound in organic electronics, specifically in devices like organic field-effect transistors, has not been reported in the scientific literature.

Precursors and Building Blocks in Complex Molecule Synthesis

The strategic placement of reactive and modifiable functional groups on the naphthalene (B1677914) core of this compound makes it a valuable precursor for the synthesis of intricate molecular architectures. The methoxy (B1213986) and difluoromethoxy groups can be subjected to various chemical transformations, allowing for the construction of diverse and complex molecules.

The rigid and planar structure of the naphthalene ring system in this compound serves as an excellent scaffold for the rational design of new molecular entities, particularly in the context of medicinal chemistry. The naphthalene core provides a defined three-dimensional arrangement for the appended functional groups, which can be tailored to interact with specific biological targets. For instance, the central aromatic structure of naphthalene has been identified as a key scaffold in the development of small-molecule kinase inhibitors. By replacing a central phenyl ring with the more rigid and bulkier naphthalene ring, researchers have successfully designed novel compounds with improved biological activity. The difluoromethoxy and methoxy substituents on the naphthalene scaffold of the target compound offer opportunities for fine-tuning the electronic and steric properties of the molecule to optimize its binding affinity and selectivity for a given protein target.

The presence of the difluoromethoxy group makes this compound a valuable synthetic intermediate for the preparation of other fluorinated compounds. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. The difluoromethoxy group can enhance metabolic stability, increase lipophilicity, and alter the conformational preferences of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.

The synthesis of difluoromethoxyarenes, such as this compound, can be achieved through various methods, including the reaction of a corresponding phenol (B47542) with a source of difluorocarbene. Once formed, this compound can be further elaborated into more complex fluorinated molecules by leveraging the reactivity of the naphthalene ring and the methoxy group.

Table 1: Synthetic Strategies for Fluorinated Compounds

| Strategy | Description | Key Reagents |

| Nucleophilic Fluorination | Introduction of fluorine using a nucleophilic fluoride source. | Alkali metal fluorides, Tetrabutylammonium fluoride |

| Electrophilic Fluorination | Introduction of fluorine using an electrophilic fluorine source. | N-Fluorosulfonimides, Selectfluor™ |

| Difluorocarbene Chemistry | Formation of difluoromethoxyarenes from phenols. | Sodium chlorodifluoroacetate, Diethyl bromodifluoromethylphosphonate |

Environmental Chemical Studies

The environmental fate of synthetic organic compounds is a critical area of research. Understanding the degradation pathways and the potential for remediation of compounds like this compound is essential for assessing their environmental impact.

The degradation of naphthalene and its derivatives in the environment can occur through both biotic and abiotic processes. Microbial degradation is a primary pathway for the breakdown of naphthalene in soil and aquatic environments. The initial step in the bacterial degradation of naphthalene typically involves the action of a naphthalene 1,2-dioxygenase, which introduces two hydroxyl groups into one of the aromatic rings. This is followed by a series of enzymatic reactions that lead to ring cleavage and eventual mineralization to carbon dioxide and water.

Abiotic degradation pathways for naphthalene derivatives include photodegradation and reactions with atmospheric oxidants such as hydroxyl radicals and ozone. Photodegradation can lead to the formation of various oxidation products, including naphthols and quinones. idk.org.rs

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Common AOPs include ozonation, UV/H₂O₂, and Fenton's reagent.

The application of AOPs to naphthalene and its derivatives has been shown to be effective in their degradation. researchgate.netnih.gov Ozonation, for instance, can lead to the cleavage of the aromatic rings, forming smaller, more biodegradable organic acids. researchgate.netnih.gov The reaction of naphthalene with ozone can proceed rapidly, leading to the formation of products such as 2-formylcinnamaldehyde. tandfonline.com

The presence of fluorine in a molecule can affect its susceptibility to AOPs. While some highly fluorinated compounds are known to be persistent, AOPs have been successfully used to degrade certain fluorinated organic compounds. For instance, the UV-Fenton process has been shown to be effective in the destruction of per- and polyfluoroalkyl substances (PFAS). rsc.orgrsc.org The degradation of this compound by AOPs would likely involve initial attack on the naphthalene ring, leading to hydroxylated intermediates, followed by ring opening. The stability of the difluoromethoxy group under these conditions would be a key factor in determining the final degradation products.

Table 2: Common Advanced Oxidation Processes

| AOP | Description | Key Reactants |

| Ozonation | Use of ozone (O₃) to oxidize pollutants. | O₃ |

| UV/H₂O₂ | Generation of hydroxyl radicals from the photolysis of hydrogen peroxide. | UV light, H₂O₂ |

| Fenton's Reagent | Reaction of hydrogen peroxide with ferrous iron to produce hydroxyl radicals. | H₂O₂, Fe²⁺ |

| Photocatalysis | Use of a semiconductor catalyst (e.g., TiO₂) and UV light to generate reactive oxygen species. | Semiconductor, UV light |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of molecules containing a difluoromethoxy (-OCF2H) group has been a focal point of considerable research, leading to the development of innovative and more sustainable synthetic strategies. nih.govnih.gov Future efforts in the synthesis of 2-(Difluoromethoxy)-8-methoxynaphthalene are likely to move beyond traditional methods, embracing greener and more efficient technologies.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-O bonds under mild conditions, and its application to difluoromethoxylation reactions is a promising avenue. nih.govnih.gov This technique often utilizes low-cost, readily available reagents and proceeds at room temperature, significantly reducing the energy consumption and environmental impact associated with classical synthetic methods. rsc.org The development of photocatalytic systems specifically tailored for the late-stage difluoromethoxylation of complex aromatic scaffolds like naphthalene (B1677914) would be highly beneficial. nih.gov

Continuous flow chemistry presents another frontier for the sustainable synthesis of this compound. nih.govmit.edu Flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for straightforward scalability. nih.govrsc.org The use of fluoroform (CHF3), a readily available and inexpensive greenhouse gas, as a difluoromethylating agent in continuous flow systems is an area of active research that could be adapted for the synthesis of the target compound. mit.edursc.org

Future research in this area will likely focus on the development of catalytic systems with high regioselectivity to precisely install the difluoromethoxy group at the 2-position of the 8-methoxynaphthalene core. A comparison of potential synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable. nih.gov | Regioselectivity control, catalyst cost and stability. | Development of specific photocatalysts for naphthalene systems. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. nih.gov | Initial setup cost, optimization of flow conditions. | Integration of novel difluoromethylating agents into flow systems. researchgate.net |

| Enzymatic Catalysis | High selectivity, environmentally benign. | Enzyme stability and availability, substrate scope. | Discovery and engineering of enzymes for C-F bond formation. |

Exploration of Undiscovered Molecular Interactions and Biological Targets

The difluoromethoxy group is not merely a passive substituent; it actively influences the molecular interactions of the parent molecule. The C-F bonds in the -OCF2H group are highly polarized, rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. bohrium.comnih.govbeilstein-journals.org This capability is a significant departure from the non-polar nature of a methyl or methoxy (B1213986) group and opens up the possibility for unique binding interactions with biological macromolecules. acs.orgh1.co The naphthalene scaffold itself is known to participate in π-π stacking interactions, which are crucial for the binding of many small molecules to their protein targets. nih.govresearchgate.netresearchgate.net

The combination of a hydrogen-bond-donating difluoromethoxy group and a π-stacking naphthalene core in this compound suggests a rich potential for interactions with a variety of biological targets. Naphthalene derivatives have been investigated for a wide range of biological activities, including as anticancer and anti-inflammatory agents. ijpsjournal.comresearchgate.netijpsjournal.comtandfonline.com The unique electronic and steric properties imparted by the difluoromethoxy group could lead to novel or enhanced activities against previously unexplored biological targets.

Future research should focus on screening this compound against a diverse panel of biological targets, particularly those where hydrogen bonding and π-stacking interactions are known to be critical for ligand recognition. This could include kinases, proteases, and nuclear receptors. The potential for this compound to act as a bioisostere for molecules containing hydroxyl or thiol groups is another area ripe for investigation. nih.govh1.co

Integration of Advanced Computational and Experimental Approaches

A synergistic approach that combines computational modeling with advanced experimental techniques will be crucial for unlocking the full potential of this compound.

Computational Approaches:

Density Functional Theory (DFT): Can be employed to predict the electronic properties, conformational preferences, and spectroscopic signatures of the molecule. nih.gov This information is invaluable for understanding its reactivity and potential interactions.

Molecular Docking: Can be used to screen for potential biological targets by predicting the binding affinity and orientation of the molecule within the active sites of various proteins. ijpsjournal.com

Molecular Dynamics (MD) Simulations: Can provide insights into the dynamic behavior of the molecule and its interactions with biological membranes or protein targets over time.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, particularly 19F NMR, can be used to probe the local environment of the difluoromethoxy group and to study its interactions with other molecules. researchgate.netrsc.orgdiva-portal.org

X-ray Crystallography: Can provide definitive structural information about the molecule itself and its complexes with biological targets, confirming the nature of its molecular interactions.

Mass Spectrometry: Can be used for the sensitive detection and characterization of the molecule and its metabolites in biological systems.

The integration of these approaches will enable a more rational and efficient exploration of the properties and potential applications of this compound. A proposed integrated workflow is outlined in Table 2.

| Phase | Computational Methods | Experimental Techniques | Objective |

|---|---|---|---|

| Characterization | DFT calculations | NMR, IR, Mass Spectrometry, X-ray Crystallography | Determine electronic structure, conformation, and spectroscopic properties. |

| Target Identification | Molecular Docking, Virtual Screening | Biochemical assays, Target-based screening | Identify potential biological targets. |

| Interaction Analysis | Molecular Dynamics Simulations | NMR Titrations, Isothermal Titration Calorimetry | Characterize the binding interactions with identified targets. |

Design of Next-Generation Materials incorporating Difluoromethoxy-Naphthalene Scaffolds

The unique electronic and photophysical properties of the naphthalene core, combined with the influence of the difluoromethoxy substituent, make this scaffold a promising building block for the design of next-generation materials. researchgate.net

Organic Electronics: Naphthalene diimides are a well-studied class of n-type organic semiconductors. mdpi.com The introduction of fluorine-containing substituents is a common strategy to tune the electronic properties and improve the air stability of these materials. The difluoromethoxy-naphthalene scaffold could be incorporated into novel organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the difluoromethoxy group is expected to influence the frontier molecular orbital energy levels, which are critical for charge transport.

Liquid Crystals: Fluorinated compounds are widely used in the formulation of liquid crystal displays (LCDs). google.comrsc.org The polarity and steric profile of the difluoromethoxy group, along with the rigid naphthalene core, could lead to the development of new liquid crystalline materials with desirable properties such as high birefringence and specific dielectric anisotropies. researchgate.netmdpi.com

Future research in this area should involve the synthesis of a library of difluoromethoxy-naphthalene derivatives with varying substitution patterns to establish structure-property relationships. The investigation of their self-assembly properties in the solid state and in thin films will be crucial for their application in electronic devices.

Q & A

Q. What are the standard synthetic routes for 2-(Difluoromethoxy)-8-methoxynaphthalene?

The synthesis typically involves nucleophilic substitution reactions. A common approach starts with a naphthalene derivative (e.g., 8-methoxynaphthalen-2-ol), which undergoes difluoromethylation using reagents like difluoromethyl halides (e.g., ClCF₂O−) under basic conditions (e.g., K₂CO₃ in DMF or THF). Post-reaction purification via column chromatography or recrystallization ensures product purity. Structural confirmation employs NMR (¹H/¹³C/¹⁹F), mass spectrometry , and X-ray crystallography .

Key Reaction Parameters :

- Temperature: 50–70°C

- Solvent: DMF, THF, or dichloromethane

- Base: K₂CO₃ or NaH

- Reaction time: 2–12 hours

Q. How is the molecular structure of this compound characterized?

Characterization involves:

- ¹⁹F NMR : Identifies difluoromethoxy group signals (δ −50 to −60 ppm).

- X-ray crystallography : Resolves spatial arrangement of substituents on the naphthalene backbone.

- High-resolution MS : Confirms molecular formula (e.g., C₁₂H₁₀F₂O₂). Comparative analysis with non-fluorinated analogs (e.g., methoxynaphthalene) highlights electronic effects of fluorine .

Q. What are the solubility and stability properties of this compound?

Fluorinated naphthalenes like this compound exhibit:

- Solubility : High in polar aprotic solvents (DMF, DMSO) and moderate in ethanol or acetone.

- Stability : Resists hydrolysis under neutral conditions but degrades in strong acids/bases.

- Melting Point : ~175–180°C (based on analogous compounds) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Methodological strategies :

- Reagent stoichiometry : Use 1.2–1.5 equivalents of difluoromethylating agent to drive completion.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

- Temperature control : Slow addition of reagents at 0–5°C reduces exothermic side reactions. Analytical monitoring : TLC (hexane:EtOAc 4:1) and HPLC track progress and impurities .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes substitution over elimination |

| Solvent | DMF | Enhances nucleophilicity of intermediates |

| Base | K₂CO₃ | Minimizes deprotonation of naphthalene core |

Q. What analytical methods resolve contradictions in spectral data for fluorinated naphthalenes?

Contradictions (e.g., unexpected ¹H NMR shifts) arise from fluorine’s electronegativity altering electron density. Solutions include:

- DFT calculations : Predict NMR chemical shifts and compare with experimental data.

- Variable-temperature NMR : Detects dynamic effects (e.g., rotational barriers in difluoromethoxy groups).

- 2D NMR (COSY, NOESY) : Assigns overlapping proton signals .

Q. How does the difluoromethoxy group influence biological activity compared to non-fluorinated analogs?

Fluorine atoms enhance:

- Lipophilicity : Improves membrane permeability (logP increase by ~0.5–1.0).

- Metabolic stability : Resists oxidative degradation in cytochrome P450 assays.

- Target binding : Forms weak hydrogen bonds with enzymes (e.g., kinases, esterases). Comparative studies with 8-methoxynaphthalene show 2–5× higher potency in in vitro assays .

Q. What safety protocols are critical for handling this compound?

Based on toxicological profiles of naphthalene derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.